molecular formula C25H23NO7 B2938556 (Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951978-05-5

(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2938556
CAS No.: 951978-05-5
M. Wt: 449.459
InChI Key: MDORHBOIKPWOOO-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused heterocyclic framework. Its structure includes:

  • A 3,4,5-trimethoxybenzyl group at position 8, which enhances lipophilicity and may influence receptor binding.
  • A molecular formula of C28H27NO7 and molecular weight of 489.5 g/mol .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-28-21-9-15(10-22(29-2)25(21)30-3)12-26-13-18-19(32-14-26)7-6-17-23(27)20(33-24(17)18)11-16-5-4-8-31-16/h4-11H,12-14H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDORHBOIKPWOOO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 951978-05-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight449.5 g/mol
CAS Number951978-05-5

The structure of this compound features a unique combination of furan and benzofuroxazine moieties, which may contribute to its biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally similar to This compound . For instance, derivatives containing furan rings have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 with promising IC50 values ranging from 1.55 to 10.76 μM. These findings suggest that the incorporation of furan and related structures could enhance antiviral efficacy against COVID-19 .

Antitumor Activity

The compound's structural components may also confer antitumor properties. Research has indicated that similar benzofuroxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives demonstrated IC50 values as low as 21.1 μM against MCF-7 breast cancer cells while maintaining selectivity towards normal endothelial cells . This selectivity is crucial for developing safer therapeutic agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that it may function through:

  • Inhibition of Enzymatic Activity : The presence of the furan and oxazine groups can interfere with enzyme functions critical for viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several research efforts have been directed towards understanding the biological implications of compounds related to This compound :

  • Antiviral Screening : In a recent study focusing on furan derivatives as inhibitors of SARS-CoV-2 Mpro, compounds were screened for their inhibitory effects using enzymatic assays. The most potent inhibitors showed low cytotoxicity in Vero cells (CC50 > 100 μM), indicating a favorable safety profile .
  • Anticancer Activity : A study investigated the cytotoxic effects of various benzofuroxazine derivatives on HCT 116 colorectal cancer cells and reported significant inhibition with IC50 values suggesting promising anticancer activity .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in substituents on the furan and benzofuroxazine rings significantly affect biological activity. For instance, replacing certain groups enhanced inhibitory potency against Mpro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Furan-2-ylmethylene (2), 3,4,5-trimethoxybenzyl (8) C28H27NO7 489.5 High lipophilicity due to methoxy groups
(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene (2), 3,4,5-trimethoxybenzyl (8) C28H27NO7 489.5 Increased steric bulk at position 2
(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Thiophen-2-ylmethylene (2), furan-2-ylmethyl (8) C20H15NO4S 365.4 Sulfur atom enhances electronic properties
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene (2), pyridin-3-ylmethyl (8) C26H22N2O5 442.5 Nitrogen atom enables hydrogen bonding
Notes:

Substituent Effects :

  • The 3,4,5-trimethoxybenzyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., furan-2-ylmethyl or pyridin-3-ylmethyl) .
  • Replacement of furan-2-ylmethylene with thiophen-2-ylmethylene (as in the third analog) introduces sulfur, which may alter redox properties and bioavailability .

Molecular Weight Trends: The target compound and its 3-methoxybenzylidene analog share identical molecular formulas but differ in substituent electronic profiles, suggesting divergent solubility and reactivity . The thiophene-containing analog (C20H15NO4S) has a significantly lower molecular weight (365.4 g/mol), likely improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(furan-2-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. For example, a benzofuro-oxazin core can be constructed using acid-catalyzed cyclocondensation of furan-2-carbaldehyde derivatives with trimethoxybenzyl-substituted precursors under inert conditions. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate stereoisomers. Confirmation of the (Z)-configuration requires NOESY NMR to validate spatial proximity of substituents .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₂₈H₃₂O₁₃ as in related compounds ). ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve overlapping signals in the benzofuro-oxazin scaffold. X-ray crystallography is preferred for unambiguous stereochemical assignment, particularly for the (Z)-isomer, but requires high-purity crystals grown via slow vapor diffusion .

Q. What analytical techniques are essential for assessing purity and stability?

  • Methodological Answer : HPLC-UV/ELSD with a C18 column (acetonitrile/water mobile phase) monitors purity (>95% required for pharmacological assays). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying oxidative or hydrolytic byproducts (e.g., furan ring opening or demethylation of trimethoxybenzyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Validate batch consistency using quantitative NMR (qNMR) with internal standards (e.g., maleic acid). Compare activity across standardized assays (e.g., kinase inhibition with ATP-competitive controls) and apply multivariate analysis to isolate structural contributors to potency .

Q. What computational strategies predict the (Z)-isomer’s reactivity in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions like hydrogenation or epoxidation. Solvent effects (PCM model) and steric parameters (e.g., trimethoxybenzyl hindrance) are prioritized. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. How should experimental designs address variability in pharmacological assay outcomes?

  • Methodological Answer : Implement a factorial design to test variables (e.g., solvent polarity, temperature). For example, assess IC₅₀ shifts in dose-response curves under DMSO vs. aqueous buffer conditions. Include positive controls (e.g., podophyllotoxin derivatives ) and statistical power analysis to ensure reproducibility .

Q. What strategies optimize the stereoselective synthesis of the (Z)-isomer?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) enhance stereocontrol. Monitor reaction progress via circular dichroism (CD) or polarimetry. For scale-up, switch to heterogeneous catalysts (e.g., immobilized lipases) to improve yield and reduce racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.